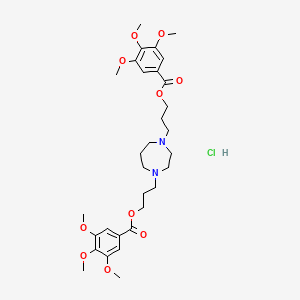
Dihydrochlorure de dilazep
Vue d'ensemble
Description
Cormelian is a powerful and versatile compound that has been used in scientific research for decades. It is a polycyclic aromatic hydrocarbon (PAH) with a wide range of applications in both in vivo and in vitro studies. Cormelian has been used in a variety of biological and biochemical studies, as well as in pharmacological and physiological studies.
Applications De Recherche Scientifique
Dosage d'antagonisme des récepteurs aux œstrogènes
Le dihydrochlorure de dilazep a été utilisé dans des dosages pour étudier ses effets antagonistes sur les récepteurs aux œstrogènes (ERα). Cette application est importante dans la recherche axée sur les voies hormonales et leurs implications dans diverses maladies, notamment les cancers sensibles aux niveaux d'œstrogènes .
Inhibition des transporteurs équilibrés de nucléosides
En tant qu'inhibiteur des transporteurs équilibrés de nucléosides (ENT 1 et 2), le this compound est utilisé dans les lignées cellulaires cancéreuses. Cette inhibition peut avoir un impact sur l'absorption et le métabolisme des nucléosides, qui sont des composants essentiels des acides nucléiques et ont des implications dans la thérapie du cancer .
Activité antiplaquettaire
Le this compound présente des propriétés antiplaquettaires, qui sont bénéfiques pour prévenir la thrombose. Il a été démontré qu'il empêchait la progression de la glomérulonéphrite chronique ou de la néphropathie diabétique vers une insuffisance rénale terminale en réduisant la protéinurie et en inhibant la prolifération des cellules mésangiales glomérulaires .
Protection rénale
Chez les rats diabétiques, l'administration de this compound a considérablement réduit les excrétions urinaires de protéines et l'activité de la N-acétyl-β-D-glucosaminidase (NAG), indiquant un effet protecteur sur la fonction rénale. Il a également empêché la glomérulosclérose et l'atrophie tubulaire, soulignant son potentiel dans la gestion de la néphropathie diabétique .
Réduction du dépôt de collagène
Le traitement au this compound a été associé à une réduction de la coloration positive pour le collagène de type IV dans les glomérules des rats diabétiques, suggérant un rôle dans l'atténuation de l'accumulation de matrice extracellulaire et de la fibrose dans les maladies rénales .
Inhibition de la recapture d'adénosine
En inhibant la recapture d'adénosine, le this compound peut réduire les dommages ischémiques et l'agrégation plaquettaire. Ce mécanisme est crucial pour protéger les tissus des lésions ischémiques et a des implications thérapeutiques dans les maladies cardiovasculaires .
Mécanisme D'action
Target of Action
Dilazep dihydrochloride primarily targets the human equilibrative nucleoside transporter 1 (hENT1) . hENT1 is a solute carrier that modulates the passive transport of nucleosides and nucleobases, such as adenosine . This transporter is prevalent and widely distributed amongst different cell types such as cardiovascular cells and various neuronal tissues in the central nervous system .
Mode of Action
Dilazep dihydrochloride acts as an adenosine reuptake inhibitor . It enhances the effect of adenosine, leading to cerebral and coronary vasodilation . It also inhibits the ischemic damage, platelet aggregation, and membrane transport of nucleosides .
Biochemical Pathways
The compound’s interaction with hENT1 affects the in- and efflux of nucleosides, nucleobases, and nucleoside-derived xenobiotics in mammalian cells . This modulation of passive transport can influence various physiological processes, such as vasodilation and -constriction, neurotransmission, and immune defense .
Result of Action
Dilazep dihydrochloride has been shown to inhibit tissue factor (TF) expression in human umbilical vein endothelial cells (HUVECs) and monocytes . TF is a membrane-bound glycoprotein that activates blood coagulation via the extrinsic clotting pathway . Abnormal expression of TF on endothelial cells, monocytes, macrophages, and other intravascular cells may be associated with the occurrence of coronary disease, strokes, and arterial or venous thrombosis .
Action Environment
The efficacy and stability of Dilazep dihydrochloride can be influenced by various environmental factors For instance, the compound’s action may be affected by the presence of other drugs, the physiological state of the patient, and specific characteristics of the disease being treated.
Propriétés
IUPAC Name |
3-[4-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]-1,4-diazepan-1-yl]propyl 3,4,5-trimethoxybenzoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44N2O10.2ClH/c1-36-24-18-22(19-25(37-2)28(24)40-5)30(34)42-16-8-12-32-10-7-11-33(15-14-32)13-9-17-43-31(35)23-20-26(38-3)29(41-6)27(21-23)39-4;;/h18-21H,7-17H2,1-6H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILIWRRWAWKXRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCCN2CCCN(CC2)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46Cl2N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20153-98-4 | |
| Record name | (tetrahydro-1H-1,4-diazepine-1,4(5H)-diyl)di(propane-1,3-diyl) bis(3,4,5-trimethoxybenzoate) dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.575 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DILAZEP DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LV48LW10EO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of dilazep dihydrochloride?
A1: While the exact mechanism of action remains to be fully elucidated, research suggests that dilazep dihydrochloride exerts its effects primarily through the modulation of various pathways related to platelet function, inflammation, and vascular tone. It demonstrates antiplatelet activity by improving prostanoid metabolism, specifically decreasing the TXB2/6-keto-PGF1α ratio, which indicates a shift towards a less pro-thrombotic state. [] This suggests a potential role in preventing atherosclerosis and thromboembolism. []
Q2: How does dilazep dihydrochloride affect inflammation?
A2: Studies indicate that dilazep dihydrochloride exhibits anti-inflammatory properties by suppressing the production of nitric oxide (NO) and the expression of TNF-α mRNA in lipopolysaccharide-stimulated RAW 264 cells. [, ] This suppression of NO synthesis is believed to occur through the inhibition of TNF-α expression via adenosine receptors. [, ]
Q3: Does dilazep dihydrochloride have any impact on cerebral blood flow?
A3: Yes, research in animal models suggests that dilazep dihydrochloride may offer protection against cerebral ischemia-reperfusion injury. [] It has been shown to reduce neurological symptoms, brain edema, and lipid peroxidation in the brain following ischemia and reperfusion. [] Furthermore, in a canine model of cerebral vasospasm after subarachnoid hemorrhage, intravenous dilazep dihydrochloride significantly inhibited angiographic vasospasm. []
Q4: How does dilazep dihydrochloride affect adenosine levels?
A4: Dilazep dihydrochloride is thought to increase the concentration of extracellular adenosine by preventing its absorption into cells. [] This increase in extracellular adenosine is believed to contribute to the drug's vasodilatory and anti-inflammatory effects. []
Q5: What is the molecular formula and weight of dilazep dihydrochloride?
A5: The molecular formula of dilazep dihydrochloride is C30H42N2O8·2HCl, and its molecular weight is 639.57 g/mol.
Q6: Is there any information available regarding the spectroscopic data of dilazep dihydrochloride?
A6: Specific spectroscopic data for dilazep dihydrochloride is not provided in the provided research articles.
Q7: What is the pharmacokinetic profile of dilazep dihydrochloride?
A7: Studies in hypertensive patients show that dilazep dihydrochloride, after a single oral dose, exhibits a mean elimination half-life of 3.04 hours. [] The time to reach maximum absorption (tmax) was found to be 1.40 hours. [] Dilazep dihydrochloride appears to be well-tolerated in doses up to 900 mg daily, with minimal effects on blood pressure and cardiac hemodynamic function. []
Q8: What are the potential clinical applications of dilazep dihydrochloride based on the research?
A8: Research suggests potential applications in various conditions:
- Diabetic Nephropathy: Dilazep dihydrochloride shows promise in improving microalbuminuria and potentially preventing the progression of diabetic nephropathy. [, , , ] Studies suggest it might achieve this by reducing urinary podocyte loss [] and preserving anionic charges in the glomerular basement membrane. []
- IgA Nephropathy: Dilazep dihydrochloride demonstrates positive effects in some patients with IgA nephropathy, particularly those with mild glomerulosclerosis, by reducing proteinuria. []
- Vertigo and Dizziness: Dilazep dihydrochloride has been investigated for treating vertigo and dizziness, particularly in patients with Meniere's disease and Lermoyez's disease. [, , , , ] Clinical trials suggest it might reduce the frequency and severity of vertigo attacks. []
- Chronic Renal Failure: Research indicates a potential additive renoprotective effect when dilazep dihydrochloride is used in combination with AST-120 in some patients with chronic renal failure. []
Q9: What are some potential areas for future research on dilazep dihydrochloride?
A9: Future research could explore:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



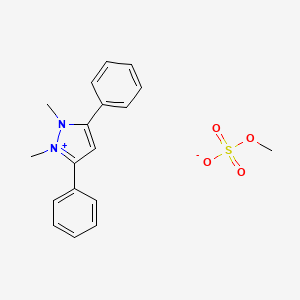





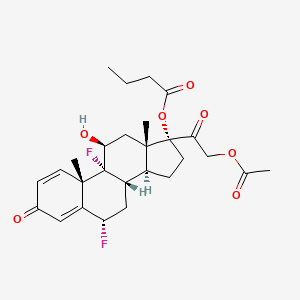

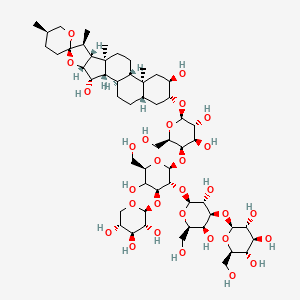

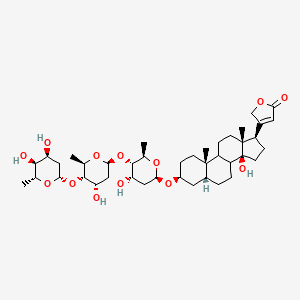
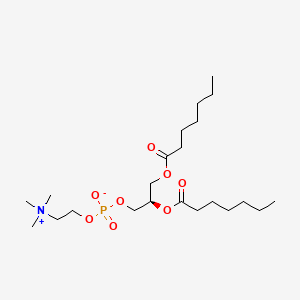

![(6aS,12bR)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol](/img/structure/B1670578.png)